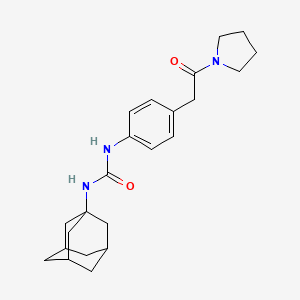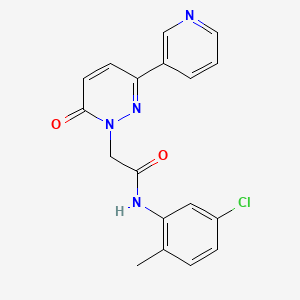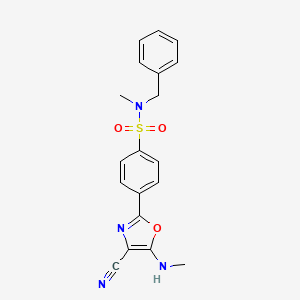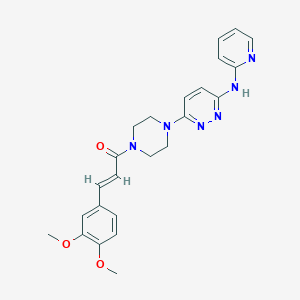![molecular formula C17H12Cl2N2O2S B2474568 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-22-0](/img/structure/B2474568.png)
2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that falls under the category of benzamides . Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, is typically performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzamide group, which is a benzene ring substituted with a carboxamide group . The compound has a molecular formula of C18H18Cl2N2O3, an average mass of 381.253 Da, and a monoisotopic mass of 380.069458 Da .科学的研究の応用
Anticancer Potential
Research has indicated that derivatives of 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide demonstrate significant anticancer activity. A study by Ravinaik et al. (2021) synthesized and tested various derivatives against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than the reference drug etoposide.
Antimicrobial Properties
Compounds related to this compound have been shown to possess antimicrobial properties. Chawla (2016) reported on the synthesis of thiazole derivatives with antimicrobial activity against a range of bacteria and fungi. The study found that derivatives with electron-donating groups like hydroxyl, amino, and methoxy groups displayed significant antimicrobial activity (Chawla, 2016).
Synthetic Routes and Molecular Structures
A study by Saeed and Wong (2012) explored the synthesis of variously substituted 1,3-thiazole heterocyclic compounds, demonstrating an efficient synthetic route for preparing derivatives of this compound (Saeed & Wong, 2012). This research contributes to understanding the chemical structure and potential modifications of these compounds.
Antifungal Agents
Narayana et al. (2004) synthesized and tested several this compound derivatives for antifungal activity. The study identified compounds with promising antifungal properties, highlighting the potential use of these derivatives in combating fungal infections (Narayana et al., 2004).
Additional Applications
Further research has explored a variety of applications, including the synthesis of compounds for anti-inflammatory and antioxidant purposes (Koppireddi et al., 2013). These studies demonstrate the diverse potential of this compound derivatives in various therapeutic areas.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
The thiazole ring in the compound plays a significant role in drug-target protein interaction . The substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s density is reported to be 1.4±0.1 g/cm3 . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects can be diverse .
特性
IUPAC Name |
2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15-9-24-17(20-15)21-16(22)13-7-4-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCBQDPSMNSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)




![[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)
![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)
![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)
![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2474507.png)
